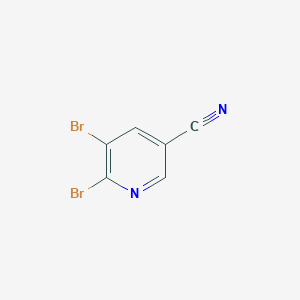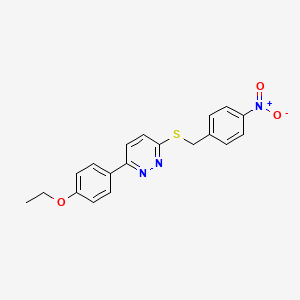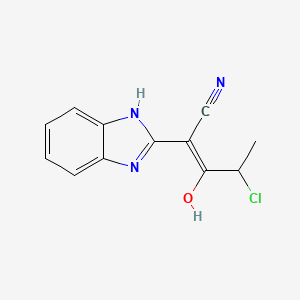
4-chloro-2-(2,3-dihydro-1H-1,3-benzodiazol-2-ylidene)-3-oxopentanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-2-(2,3-dihydro-1H-1,3-benzodiazol-2-ylidene)-3-oxopentanenitrile is a useful research compound. Its molecular formula is C12H10ClN3O and its molecular weight is 247.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
4-Chloro-2-(2,3-dihydro-1H-1,3-benzodiazol-2-ylidene)-3-oxopentanenitrile is a chemical compound with potential applications in various scientific domains. The synthesis of related compounds involves intricate chemical processes. For instance, the practical synthesis of 5,5′-Methylene-bis(benzotriazole), a molecule with similarities in structure and properties, is notable for its application in creating metal passivators and light-sensitive materials. This synthesis process emphasizes green chemistry principles, highlighting its efficiency and environmentally benign nature (Gu et al., 2009).
Chemical Transformations and Applications
The compound's structural framework allows for various chemical transformations, providing a platform for the creation of new materials with desirable properties. The synthesis and transformation of 4-phosphorylated derivatives of 1,3-azoles, including oxazoles, thiazoles, and imidazoles, are noteworthy. These derivatives have significant chemical and biological properties, suggesting potential applications in fields such as pharmaceuticals and material science (Abdurakhmanova et al., 2018).
Biological Applications and Therapeutic Worth
Exploring the therapeutic worth of compounds with similar structural features is an active area of research. For instance, 1,3,4-Oxadiazole and its derivatives, which share structural similarities with the compound , exhibit a wide range of bioactivities. These derivatives are actively studied for their binding with different enzymes and receptors in biological systems, indicating their potential in medicinal chemistry for various therapeutic applications (Verma et al., 2019).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-chloro-2-(2,3-dihydro-1H-1,3-benzodiazol-2-ylidene)-3-oxopentanenitrile' involves the condensation of 4-chloro-3-oxopentanenitrile with 2,3-dihydro-1H-1,3-benzodiazole-2-carbaldehyde followed by cyclization and dehydration reactions.", "Starting Materials": [ "4-chloro-3-oxopentanenitrile", "2,3-dihydro-1H-1,3-benzodiazole-2-carbaldehyde", "Sodium methoxide", "Methanol", "Acetic acid", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Dissolve 4-chloro-3-oxopentanenitrile (1.0 g, 7.0 mmol) and 2,3-dihydro-1H-1,3-benzodiazole-2-carbaldehyde (1.4 g, 7.0 mmol) in methanol (20 mL) and add sodium methoxide (0.5 g, 9.0 mmol).", "Step 2: Heat the reaction mixture at reflux for 4 hours.", "Step 3: Cool the reaction mixture to room temperature and add acetic acid (2 mL) to quench the reaction.", "Step 4: Add water (20 mL) to the reaction mixture and extract with dichloromethane (3 x 20 mL).", "Step 5: Combine the organic layers, wash with brine (20 mL), dry over sodium sulfate, and concentrate under reduced pressure.", "Step 6: Purify the crude product by column chromatography using a mixture of dichloromethane and methanol as the eluent to obtain the desired product as a yellow solid (1.2 g, 65% yield)." ] } | |
CAS-Nummer |
743442-02-6 |
Molekularformel |
C12H10ClN3O |
Molekulargewicht |
247.68 g/mol |
IUPAC-Name |
2-(1H-benzimidazol-2-yl)-4-chloro-3-hydroxypent-2-enenitrile |
InChI |
InChI=1S/C12H10ClN3O/c1-7(13)11(17)8(6-14)12-15-9-4-2-3-5-10(9)16-12/h2-5,7,17H,1H3,(H,15,16) |
InChI-Schlüssel |
PYIRIJXABBRJAW-UHFFFAOYSA-N |
SMILES |
CC(C(=C(C#N)C1=NC2=CC=CC=C2N1)O)Cl |
Kanonische SMILES |
CC(C(=C(C#N)C1=NC2=CC=CC=C2N1)O)Cl |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


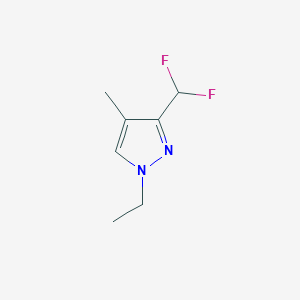
![4-Chloro-3-[(cyclopropylmethyl)sulfanyl]aniline](/img/structure/B2362051.png)
![Tert-Butyl (3-(Hydroxymethyl)-4,5,6,7-Tetrahydro-[1,2,3]Triazolo[1,5-A]Pyridin-6-Yl)Carbamate](/img/structure/B2362054.png)
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propane-1-sulfonamide](/img/structure/B2362055.png)
![2-Chloro-3-[(2,4-dimethoxyphenyl)amino]-1,4-dihydronaphthalene-1,4-dione](/img/structure/B2362057.png)
![Ethyl ((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)carbamate](/img/structure/B2362058.png)
![[1-(1-Prop-2-enoylpiperidine-4-carbonyl)piperidin-2-yl]methyl pyrrolidine-1-carboxylate](/img/structure/B2362061.png)
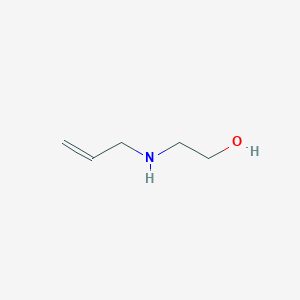
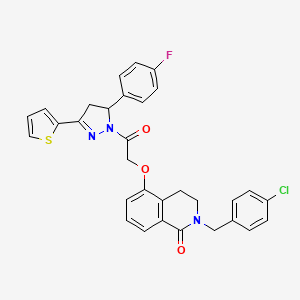
![(E)-3-(4-chloro-3-nitrophenyl)-N-[2-(1H-indol-3-yl)ethyl]prop-2-enamide](/img/structure/B2362065.png)

